molecular formula C21H19F3N2S2 B11178687 N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11178687
M. Wt: 420.5 g/mol
InChI Key: MTRXNWVRUANFAM-UHFFFAOYSA-N
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Description

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, dithiolo moiety, and a trifluoromethyl group

Properties

Molecular Formula

C21H19F3N2S2

Molecular Weight

420.5 g/mol

IUPAC Name

4,4,6,8-tetramethyl-N-[3-(trifluoromethyl)phenyl]-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H19F3N2S2/c1-11-8-12(2)17-15(9-11)16-18(20(3,4)26-17)27-28-19(16)25-14-7-5-6-13(10-14)21(22,23)24/h5-10,26H,1-4H3

InChI Key

MTRXNWVRUANFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the dithiolo moiety, and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the demands of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline core and dithiolo moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and dithiolo-containing molecules, such as:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

Biological Activity

N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound with potential biological activities. This article reviews its biological activity, including cytotoxicity and interactions with various biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H19F3N2S2
  • Molecular Weight : 431.51 g/mol
  • CAS Number : 496798-60-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

In vitro studies have shown that derivatives of dithioloquinoline compounds possess notable cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
COLO-205 (Colon cancer)0.25 - 0.54
HCT-8 (Ileocecal cancer)0.36 - 0.46
A549 (Lung cancer)0.78
RPMI-7951 (Melanoma)0.41

These results indicate that the compound may serve as a potent antitumor agent due to its ability to inhibit tubulin polymerization and disrupt cell division.

The mechanism of action for this compound involves:

  • Tubulin Binding : Similar compounds have been shown to inhibit the binding of colchicine to tubulin, which is crucial for microtubule formation and stability.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through activation of specific kinases and inhibition of survival signals.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Study on Colon Carcinoma : A derivative exhibited IC50 values as low as 0.25 µM against COLO-205 cells and was found to significantly inhibit tubulin polymerization compared to natural products like colchicine .
  • National Cancer Institute Screening : Compounds derived from dithioloquinoline structures were evaluated against a panel of 60 human tumor cell lines and showed promising results in inhibiting tumor growth .

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